molecular formula C9H21N3 B165659 2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine CAS No. 128364-94-3

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine

Cat. No.: B165659
CAS No.: 128364-94-3
M. Wt: 171.28 g/mol
InChI Key: YZUVWOOITMYPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine is a chemical compound characterized by its piperazine ring substituted with two methyl groups at positions 2 and 5, and a propan-1-amine group attached to the nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine typically involves the reaction of 2,5-dimethylpiperazine with a suitable alkylating agent such as 1-bromopropane under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylpiperazin-1-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a propyl group.

    2-(2,5-Dimethylpiperazin-1-yl)butan-1-amine: Similar structure but with a butyl group instead of a propyl group.

    2-(2,5-Dimethylpiperazin-1-yl)propan-2-amine: Similar structure but with the amine group attached to the second carbon of the propyl chain.

Uniqueness

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a propan-1-amine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-7-6-12(8(2)4-10)9(3)5-11-7/h7-9,11H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUVWOOITMYPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561311
Record name 2-(2,5-Dimethylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128364-94-3
Record name 2-(2,5-Dimethylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.